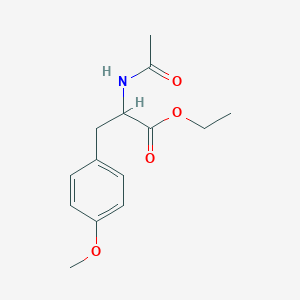
AC-2-Methoxy-phe-oet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of AC-2-Methoxy-phe-oet typically involves the acetylation of p-methoxy-dl-phenylalanine followed by esterification with ethanol . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
AC-2-Methoxy-phe-oet undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used .
科学研究应用
AC-2-Methoxy-phe-oet has several scientific research applications:
作用机制
The mechanism of action of AC-2-Methoxy-phe-oet involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s structure allows it to interact with hydrophobic and aromatic residues in the enzyme’s active site, leading to inhibition .
相似化合物的比较
AC-2-Methoxy-phe-oet can be compared with other similar compounds, such as:
N-acetyl-l-phenylalanine ethyl ester: Similar in structure but lacks the methoxy group, which affects its chemical properties and reactivity.
N-acetyl-l-tyrosine ethyl ester: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities and applications.
N-benzoyl-l-tyrosine ethyl ester: Has a benzoyl group instead of an acetyl group, resulting in different chemical and physical properties.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(15-10(2)16)9-11-5-7-12(18-3)8-6-11/h5-8,13H,4,9H2,1-3H3,(H,15,16) |
InChI 键 |
OUMZXZPYKXNBDX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


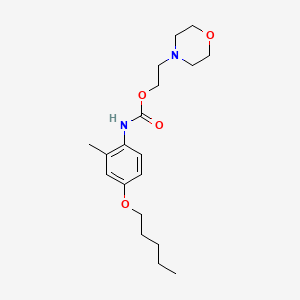



![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
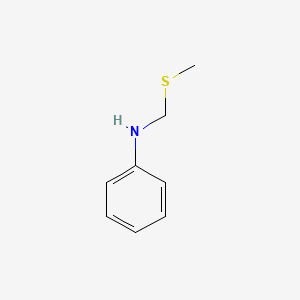
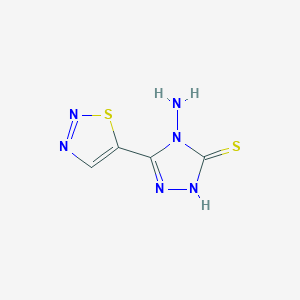
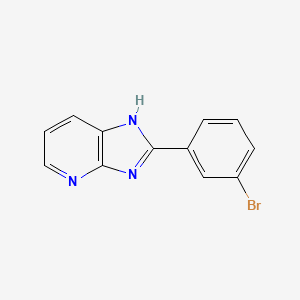
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
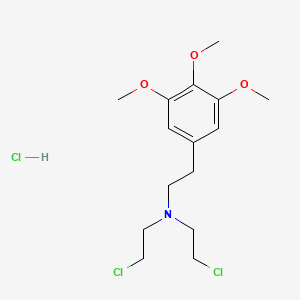
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
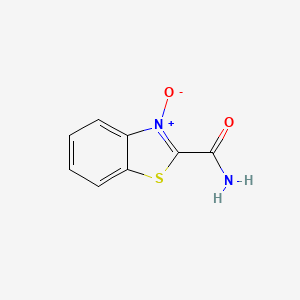

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
